Tauro-alpha-muricholic acid

Vue d'ensemble

Description

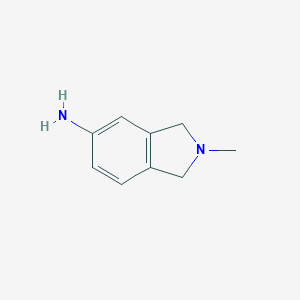

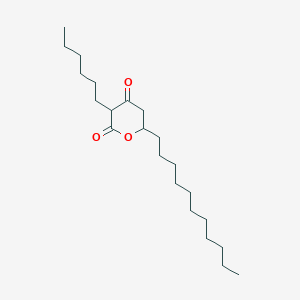

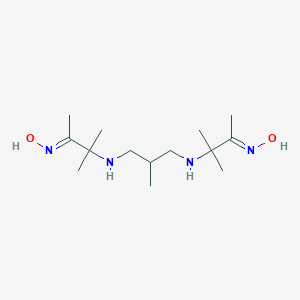

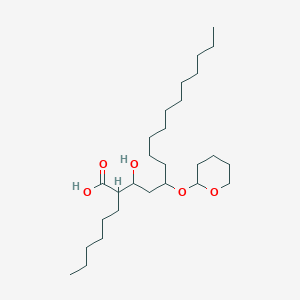

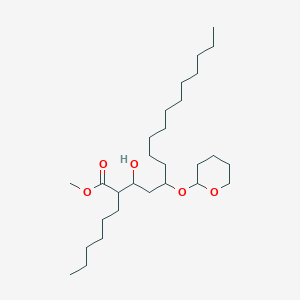

Tauro-alpha-muricholic acid is a taurine-conjugated form of alpha-muricholic acid, a bile acid and rodent metabolite . It is a reversible and competitive antagonist of the Farnesoid X receptor and is used as an experimental detergent in cholestasis studies .

Synthesis Analysis

The synthesis of Tauro-alpha-muricholic acid involves a complex process that includes the catabolism of cholesterol to bile acids . The enzyme responsible for the 6-hydroxylation reactions forming muricholates in rodents is the cytochrome P450 Cyp2c70 . This produces alpha-muricholic acid from chenodeoxycholic acid .Molecular Structure Analysis

The molecular formula of Tauro-alpha-muricholic acid is C26H44NO7S . It is a taurine-conjugated form of the murine-specific primary bile acid alpha-muricholic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of Tauro-alpha-muricholic acid include a molecular weight of 537.7 and a molecular formula of C26H44NO7S . It is a crystalline solid .Applications De Recherche Scientifique

Metabolite Identification and Distribution

Tauromuricholic acid is utilized in the identification and distribution of metabolites within biological samples. A sensitive and simple qualitative LC–MS/MS method employs this bile acid among others to facilitate the precise annotation of sterols, bile acids, and acylcarnitines. This method has been applied to various biological samples across different species, proving to be a valuable tool for screening these metabolites in routine scientific research .

Drug Delivery Systems

In the realm of drug delivery, tauromuricholic acid has shown potential in enhancing the permeation of drugs. Studies have designed TCA-based microcapsules to improve the oral delivery of lipophilic drugs like probucol, which has antihyperlipidemic and potential antidiabetic effects. These microcapsules exhibit improved stability, mechanical strength, and optimized controlled release, indicating tauromuricholic acid’s role in targeted drug delivery systems .

Cardiovascular Function Regulation

Tauromuricholic acid plays a part in the regulation of cardiovascular function through both direct and indirect mechanisms. The interplay between gut microbiota modulation of bile acid-signaling properties and their effects on gut microbiota composition is an area of interest, highlighting the broader biological functions of bile acids beyond their traditional roles .

Microencapsulation Characterization

The physical characteristics of microencapsulated drugs can be influenced by tauromuricholic acid. Research into the morphology and stability of microcapsules containing drugs like probucol has revealed that the addition of tauromuricholic acid results in uniform structure and even distribution within the microcapsules. This has implications for the microencapsulation process and the efficacy of microencapsulated drug formulations .

Secondary Bile Acid Metabolism

Tauromuricholic acid is involved in the secondary bile acid metabolism within gut microbes. Systematic comparative genomic analysis of bile acid pathways has been performed to understand how genes encoding for bile acid deconjugation and transformation are spread among human gut microbes. This research underscores the importance of tauromuricholic acid in the complex ecosystem of the gut microbiota .

Mécanisme D'action

Target of Action

The primary target of Tauromuricholic acid is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the synthesis and transport of bile acids .

Mode of Action

Tauromuricholic acid acts as a competitive and reversible antagonist of the FXR . By binding to the FXR, it inhibits the receptor’s activity, thereby influencing the regulation of bile acids .

Biochemical Pathways

The interaction of Tauromuricholic acid with FXR affects the bile acid synthesis pathway . Bile acids are crucial for the digestion and absorption of dietary fats. By antagonizing FXR, Tauromuricholic acid can influence the composition of the bile acid pool .

Pharmacokinetics

It is known that tauromuricholic acid accumulates in germ-free mice under normal conditions but is reduced after colonization with feces .

Result of Action

The antagonistic action of Tauromuricholic acid on FXR leads to changes in the bile acid pool composition . This can have downstream effects on the digestion and absorption of dietary fats.

Action Environment

The action of Tauromuricholic acid can be influenced by various environmental factors. For instance, the presence of gut microbiota can affect the levels of Tauromuricholic acid . This suggests that the gut microbiome could play a role in modulating the action, efficacy, and stability of Tauromuricholic acid.

Safety and Hazards

Orientations Futures

Bile acids and their signaling pathways, including those involving Tauro-alpha-muricholic acid, are increasingly recognized as potential therapeutic targets for cholestatic and metabolic liver diseases . The interactions between bile acids and the gut microbiome are of particular interest, and modulating these interactions may be beneficial for cholestatic and metabolic liver diseases .

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18?,19?,20+,22?,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-OEYGYFRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948572 | |

| Record name | 3,6,7-Trihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tauro-b-muricholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

25696-60-0 | |

| Record name | Tauromuricholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025696600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,7-Trihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tauro-b-muricholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)